This compound is derived from natural amino acids and is classified as an α-amino acid. Its chemical formula is with a molecular weight of 265.31 g/mol. The compound is significant in the field of medicinal chemistry due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds that can exhibit different biological activities.
The synthesis of (R)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves several key steps, often utilizing enantioselective methods to ensure the desired chirality is achieved.
The molecular structure of (R)-N-Boc-3-Amino-3-phenylpropanoic acid features:
The compound can be visualized in terms of its three-dimensional conformation, which affects its biological activity and interactions with receptors or enzymes.
(R)-N-Boc-3-Amino-3-phenylpropanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-N-Boc-3-Amino-3-phenylpropanoic acid primarily relates to its role as a building block in peptide synthesis. Upon deprotection, it can act as a substrate for enzymes involved in protein synthesis or interact with specific receptors due to its structural properties.
The physical and chemical properties of (R)-N-Boc-3-Amino-3-phenylpropanoic acid include:
These properties are critical for determining suitable reaction conditions and storage requirements.
(R)-N-Boc-3-Amino-3-phenylpropanoic acid finds applications in several scientific fields:
(R)-N-Boc-3-Amino-3-phenylpropanoic acid (CAS: 161024-80-2) is a chiral β-amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol. Structurally, it features a phenyl group attached to the β-carbon, a carboxylic acid moiety, and a tert-butoxycarbonyl (Boc) group protecting the amine functionality. The stereogenic center at the C3 position adopts the R configuration, which governs its spatial orientation and biochemical interactions. This compound serves as a critical building block in pharmaceutical synthesis and asymmetric chemistry due to its constrained conformation and stereochemical integrity [6] [9].
The development of Boc protection in the mid-20th century revolutionized peptide synthesis by enabling selective amine group masking under basic conditions. Unlike acid-labile groups (e.g., carbobenzyloxy), the Boc group offered orthogonal deprotection using mild acids (e.g., trifluoroacetic acid), thus preserving acid-sensitive functional groups in complex molecules. For β-amino acids like 3-amino-3-phenylpropanoic acid, Boc protection resolved key challenges in racemization and solubility during coupling reactions [6].
Early syntheses of Boc-protected β-phenylpropanoic acids relied on classical acylation methods, but yields were inconsistent due to steric hindrance at the β-carbon. The 1990s saw innovations in asymmetric auxiliaries and catalysts. For example, the DIOZ (4-isopropyl-5,5-diphenyloxazolidin-2-one) auxiliary enabled enantioselective alkylation of β-carboxylic acid precursors, achieving enantiomeric ratios exceeding 99:1 [8]. Concurrently, one-pot methodologies emerged, streamlining protection and purification. A patent (CN106083624B) detailed a malonic acid/ammonium acetate route to racemic 3-amino-3-phenylpropanoate esters, followed by enzymatic resolution to isolate the R enantiomer before Boc protection [10].
Table 1: Evolution of Synthetic Methods for Boc-Protected β-Amino Acids
Era | Method | Key Advancement | Limitation |
---|---|---|---|
1980s | Classical acylation | Simple reagents (Boc₂O, base) | Low enantioselectivity |
1990s–2000s | Chiral auxiliaries (e.g., DIOZ) | >99% enantiomeric excess | Multi-step, high cost |
2010s–present | One-pot enzymatic resolution | Reduced solvent waste, higher yields | Substrate specificity issues |
The R configuration at C3 dictates the biological activity and conformational behavior of this compound. In β-peptide chains, the R enantiomer adopts distinct helical folds compared to its S counterpart, enhancing metabolic stability and receptor targeting. For instance, maraviroc (an HIV entry inhibitor) incorporates R-configured β-amino acids to optimize binding to the CCR5 chemokine receptor [6].
Enantiomeric purity (>98% ee) is critical for pharmaceutical efficacy. Commercial (R)-N-Boc-3-amino-3-phenylpropanoic acid typically achieves 97.5–98% ee, verified via chiral HPLC and nuclear magnetic resonance spectroscopy with shift reagents. The phenyl group’s steric bulk further influences reactivity: nucleophiles attack the carboxylic carbon preferentially from the Re face due to phenyl-induced steric shielding of the Si face [4] [5] [8].
Table 2: Chiral Pool Sources for (R)-3-Amino-3-phenylpropanoic Acid Synthesis
Precursor | Synthetic Route | Enantiomeric Excess |
---|---|---|
L-Phenylalanine | Arndt-Eistert homologation → Boc protection | 90–95% ee |
(R)-Styrene oxide | Regioselective azidation → hydrolysis → Boc protection | 85–88% ee |
Benzaldehyde derivatives | Asymmetric Henry reaction → oxidation | 95–98% ee |
Boc protection of (R)-3-amino-3-phenylpropanoic acid enables precise peptide chain elongation by preventing racemization during activation and coupling. The Boc group’s tert-butyl steric bulk minimizes epimerization at the β-carbon, which is prone to base-catalyzed stereochemical erosion. Studies confirm <0.5% racemization in Boc-protected derivatives during carbodiimide-mediated couplings, whereas unprotected analogs exhibit >15% epimerization [6] [9].
Purification techniques capitalize on the Boc group’s properties:
Analytical validation employs:
This stereoselective protection facilitates applications in tetramic acid synthesis and foldamer design, where backbone chirality dictates secondary structure formation [3] [6].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7